L-Tyrosyl-L-leucyl-L-prolyl-L-threonine
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Overview
Description
L-Tyrosyl-L-leucyl-L-prolyl-L-threonine is a peptide compound composed of four amino acids: tyrosine, leucine, proline, and threonine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-leucyl-L-prolyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-prolyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification.
Major Products Formed
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-prolyl-L-threonine has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic uses, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-prolyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine: Similar structure but includes tryptophan instead of leucine.
L-Cysteinyl-L-prolyl-L-alanyl-L-valyl-L-lysyl-L-arginyl-L-aspartyl-L-valyl-L-aspartyl-L-leucyl-L-phenylalanyl-L-leucyl-L-threonine: A more complex peptide with additional amino acids.
Properties
CAS No. |
72273-95-1 |
---|---|
Molecular Formula |
C24H36N4O7 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C24H36N4O7/c1-13(2)11-18(26-21(31)17(25)12-15-6-8-16(30)9-7-15)23(33)28-10-4-5-19(28)22(32)27-20(14(3)29)24(34)35/h6-9,13-14,17-20,29-30H,4-5,10-12,25H2,1-3H3,(H,26,31)(H,27,32)(H,34,35)/t14-,17+,18+,19+,20+/m1/s1 |
InChI Key |
IMHPFSIBZYEWSY-SSRYDLFMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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